molecular formula C9H18N2 B13959742 1-Cyclobutyl-N-methylpyrrolidin-3-amine

1-Cyclobutyl-N-methylpyrrolidin-3-amine

Cat. No.: B13959742
M. Wt: 154.25 g/mol
InChI Key: JHAPHEPJYYDHBV-UHFFFAOYSA-N
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Description

1-Cyclobutyl-N-methylpyrrolidin-3-amine (CAS: 1248434-04-9) is a bicyclic amine with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol. Structurally, it comprises a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a cyclobutyl group at the 1-position (Figure 1).

Figure 1: Structure of 1-Cyclobutyl-N-methylpyrrolidin-3-amine.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-cyclobutyl-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C9H18N2/c1-10-8-5-6-11(7-8)9-3-2-4-9/h8-10H,2-7H2,1H3

InChI Key

JHAPHEPJYYDHBV-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C2CCC2

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyrrolidinones

A primary route involves reductive amination of 1-methylpyrrolidin-3-one with cyclobutylamine. Sodium cyanoborohydride (NaBH$$_3$$CN) serves as the reducing agent under mildly acidic conditions (pH 4–5), selectively reducing the imine intermediate without affecting the carbonyl group.

Procedure :

  • Dissolve 1-methylpyrrolidin-3-one (10 mmol) and cyclobutylamine (12 mmol) in methanol.
  • Adjust to pH 5 using acetic acid.
  • Add NaBH$$_3$$CN (15 mmol) gradually over 1 hour.
  • Stir for 12 hours at room temperature.
  • Quench with aqueous NaOH, extract with dichloromethane, and purify via column chromatography.

Key Data :

Parameter Value
Yield 68–72%
Diastereomeric Ratio 3:1 (due to C3 stereocenter)
Stereoselectivity Moderate

N-Alkylation of 3-Aminopyrrolidine

Direct N-alkylation of 3-aminopyrrolidine with cyclobutyl bromide under basic conditions offers a straightforward approach. However, regioselectivity challenges arise due to competing alkylation at the primary amine.

Optimized Conditions :

  • Use tert-butyloxycarbonyl (Boc) protection on the pyrrolidine nitrogen.
  • React with cyclobutyl bromide (1.2 equiv) and K$$2$$CO$$3$$ in DMF at 80°C for 8 hours.
  • Deprotect with trifluoroacetic acid (TFA) in dichloromethane.

Performance Metrics :

Parameter Value
Yield (Boc-protected) 85%
Final Deprotection >95% efficiency

Transition-Metal Catalyzed Hydroamination

Rhodium-catalyzed hydroaminomethylation of vinylpyrrolidines with cyclobutylamine enables stereocontrolled synthesis. The Rh/Naphos catalyst system achieves high linear selectivity (>20:1).

Example Reaction :

  • Combine 1-methyl-3-vinylpyrrolidine (5 mmol), cyclobutylamine (6 mmol), and [Rh(nbd)$$2$$]SbF$$6$$ (2 mol%) in toluene.
  • Heat at 100°C under 30 bar H$$_2$$ for 24 hours.

Outcomes :

Parameter Value
Conversion 92%
Enantiomeric Excess 88% (via chiral HPLC)

Radical-Mediated Cyclization

Hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene, HTIB) facilitate electrophilic amination of pyrrolidines, enabling cyclobutane ring formation via a 1,4-biradical intermediate. While primarily used for cyclobutane synthesis, this method can be adapted for N-cyclobutyl group installation.

Critical Observations :

  • Solvent : 2,2,2-Trifluoroethanol (TFE) enhances reactivity by stabilizing iodonitrene intermediates.
  • Byproducts : β-Fragmentation products (e.g., methyl cinnamate) form in up to 9% yield, necessitating purification.

Asymmetric Synthesis via Chiral Auxiliaries

Chiral pool synthesis starting from L-proline derivatives ensures enantiopure products. For example:

  • Convert L-proline to its tert-butyl ester.
  • Introduce the cyclobutyl group via Mitsunobu reaction with cyclobutanol.
  • Methylate the nitrogen using methyl iodide.

Stereochemical Outcome :

Parameter Value
Enantiomeric Excess >99%
Overall Yield 41% (3 steps)

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability
Reductive Amination 68–72% Moderate High
N-Alkylation 85% Low Moderate
Hydroamination 92% High Low
Radical Cyclization 30–69% Variable Moderate
Chiral Auxiliary 41% Excellent Low

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinamine, 1-cyclobutyl-N-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

1-Cyclobutyl-N-methylpyrrolidin-3-amine is a chemical compound with applications in scientific research, particularly as a building block in chemistry.

Synthesis and Chemical Properties

The search results describe synthetic routes to create related compounds like γ-lactams, γ- and ε-amino acids using a chiral nitro ester derivative, derived from verbenone, as a precursor . N-alkyl substituted lactams can be prepared from nitro ester through reductive amination of a carbonyl compound .環丁胺 (cyclobutyl amine) derivatives can be synthesized into compounds that act as histamine-3 receptor ligands .

Applications in Central Nervous System (CNS) Research

Many compounds related to 1-Cyclobutyl-N-methylpyrrolidin-3-amine have relevance in treating diseases related to the mammalian central nervous system, such as neuropathic pain and epilepsy . Some compounds are potential inhibitors of GABA transport proteins GAT-1 and GAT-3 and have been used as organocatalysts in asymmetric aldol reactions and conjugate additions .

Histamine H3 Receptor Ligands

Cyclobutyl amine derivatives can be used to treat conditions or disorders prevented or improved by histamine-3 receptor ligands . Histamine-3 receptors play a role in neurotransmission in the central nervous system and the periphery . Compounds that modulate H3 receptors may affect memory and cognition, neurological processes, cardiovascular function, and blood sugar regulation .

Pharmaceutical Applications

Mechanism of Action

The mechanism of action of 3-Pyrrolidinamine, 1-cyclobutyl-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclobutyl vs. Cyclopropyl Substituents

The cyclobutyl group in the target compound introduces greater steric bulk compared to cyclopropyl analogs like 1-cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2). This difference may influence binding affinity in biological systems, as cyclobutyl’s larger ring size increases van der Waals interactions but reduces ring strain .

N-Methylation Effects

N-methylation, as seen in 1-cyclobutyl-N-methylpyrrolidin-3-amine, enhances lipophilicity compared to non-methylated analogs like N-(pyrrolidin-3-ylmethyl)cyclopropanamine (CAS: 91187-89-2). This modification can improve blood-brain barrier penetration, a critical factor in central nervous system-targeted drugs .

Heterocyclic Hybrids

Compounds such as N-{cis-3-[(ethylsulfonyl)methyl]cyclobutyl}-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine incorporate fused heterocycles (e.g., pyrrolopyrimidine) and sulfonyl groups. These features are absent in the target compound but are associated with kinase inhibitory activity, highlighting the role of auxiliary functional groups in target specificity .

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